BenchChemオンラインストアへようこそ!

7-fluoro-8-nitro-1H-quinazolin-4-one

Tankyrase inhibition WNT signaling Quinazolinone SAR

7-Fluoro-8-nitro-1H-quinazolin-4-one (CAS 1027929-81-2) is the definitive quinazolinone scaffold for tankyrase (TNKS2) inhibitor programs. X‑ray crystallography confirms the C‑8 nitro group engages the TNKS2 mobile active‑site loop (EXQ‑2d pIC₅₀ = 7.86), while the C‑7 fluorine modulates electronics and blocks metabolic soft spots. The positional isomer, 7‑fluoro‑6‑nitro, lacks this engagement profile and targets EGFR space instead—generic replacement with a non‑nitrated or differently nitrated quinazolinone fundamentally alters the outcome of a medicinal chemistry program. This compound is also the reference standard for Afatinib Impurity 58/162; its distinct retention time and mass spectrum ensure method specificity for regulatory submissions. Source the correct positional isomer to safeguard your project integrity. Order now for your tankyrase library synthesis or impurity profiling needs.

Molecular Formula C8H4FN3O3
Molecular Weight 209.13 g/mol
Cat. No. B8055886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-fluoro-8-nitro-1H-quinazolin-4-one
Molecular FormulaC8H4FN3O3
Molecular Weight209.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1C(=O)N=CN2)[N+](=O)[O-])F
InChIInChI=1S/C8H4FN3O3/c9-5-2-1-4-6(7(5)12(14)15)10-3-11-8(4)13/h1-3H,(H,10,11,13)
InChIKeyCJBKDJKOXRYRRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoro-8-nitro-1H-quinazolin-4-one: Core Properties and Procurement-Grade Identification


7-Fluoro-8-nitro-1H-quinazolin-4-one (CAS 1027929-81-2) is a fluorinated nitroquinazolinone with the molecular formula C₈H₄FN₃O₃ and a molecular weight of 209.13 g/mol [1]. It is a heterocyclic building block widely utilized in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules . The compound is commercially available at standard purities of 97% (HPLC) from multiple suppliers, with batch-specific QC documentation including NMR and HPLC . Its computed XLogP3-AA is 0.6, topological polar surface area (TPSA) is 87.3 Ų, and it possesses 5 hydrogen bond acceptor sites [1].

Why In-Class Quinazolinones Cannot Substitute for 7-Fluoro-8-nitro-1H-quinazolin-4-one in Target-Focused Research


Quinazolin-4-ones are a privileged scaffold in kinase inhibitor design, but the precise positioning of substituents dramatically alters target engagement profiles. The 7-fluoro-8-nitro substitution pattern is not interchangeable with the more common 6-nitro isomer or mono-substituted analogs. The C-8 nitro group engages in specific polar interactions within the nicotinamide-binding pocket of tankyrases, as demonstrated by X-ray crystallography, while the C-7 fluorine modulates electronic properties and metabolic stability [1]. In contrast, the 7-fluoro-6-nitro isomer is primarily employed as an intermediate for EGFR-targeting agents, and its substitution vector directs derivatization toward a different chemical space [2]. This divergence in both biological activity and synthetic utility means that generic replacement with a non-nitrated or differently nitrated quinazolinone will fundamentally alter the outcome of a medicinal chemistry program.

Quantitative Evidence Differentiating 7-Fluoro-8-nitro-1H-quinazolin-4-one from Its Closest Analogs


C-8 Nitro Substitution Enhances Tankyrase 2 Affinity vs. C-6 Nitro Isomer

In a systematic study of C-8 substituents on quinazolin-4-ones, the nitro-based inhibitor EXQ-2d achieved a pIC₅₀ of 7.86 (IC₅₀ ≈ 13.8 nM) against TNKS2, compared to a pIC₅₀ of 7.19 (IC₅₀ ≈ 64.6 nM) for the diol-based analog EXQ-1e [1]. X-ray crystallography confirmed that the nitro group forms new hydrogen-bonding interactions with the mobile active-site loop of TNKS2 that are inaccessible to the 6-nitro isomer [1]. The 6-nitro isomer (CAS 162012-69-3) is instead utilized as an intermediate for Raf kinase inhibitors, with no reported tankyrase activity [2]. This positional selectivity makes the 8-nitro variant the preferred starting point for tankyrase-targeted library synthesis.

Tankyrase inhibition WNT signaling Quinazolinone SAR

Increased Topological Polar Surface Area (TPSA) Relative to Non-Nitrated 7-Fluoroquinazolin-4(3H)-one

The TPSA of 7-fluoro-8-nitro-1H-quinazolin-4-one is 87.3 Ų, more than double the 41.5 Ų of 7-fluoroquinazolin-4(3H)-one (CAS 16499-57-3) [1][2]. The XLogP3 decreases from 0.9 (7-fluoro analog) to 0.6 (7-fluoro-8-nitro analog) [1][2]. The hydrogen bond acceptor count increases from 2 to 5 [1][2]. These shifts place the 8-nitro derivative in a more hydrophilic, less membrane-permeable quadrant of drug-like chemical space, consistent with the requirements for engaging polar ribose-binding pockets such as the nicotinamide site of tankyrases [3].

Physicochemical property Drug-likeness Permeability

Distinct Hydrogen Bond Acceptor Profile vs. 8-Nitroquinazolin-4(3H)-one (Non-Fluorinated Analog)

Compared to 8-nitroquinazolin-4(3H)-one (CAS 53638-54-3), which has 4 hydrogen bond acceptors and a molecular weight of 191.14 g/mol, 7-fluoro-8-nitro-1H-quinazolin-4-one adds a fluorine atom, increasing the molecular weight to 209.13 g/mol and the acceptor count to 5 [1][2]. The fluorine at C-7 is positioned adjacent to the C-8 nitro group, creating a unique electron-deficient aryl ring with a distinct electrostatic potential surface that influences both reactivity in nucleophilic aromatic substitution (SNAr) and halogen-bonding interactions with protein targets [3]. The C-7 fluorine also enhances metabolic stability relative to the non-fluorinated analog by blocking potential sites of oxidative metabolism [3].

Halogen bonding Metabolic stability Molecular recognition

Unique Identity as Afatinib Impurity 58 Distinguishes It from the 6-Nitro Isomer (Afatinib Impurity 33)

7-Fluoro-8-nitro-1H-quinazolin-4-one is cataloged as Afatinib Impurity 58 (also referred to as Impurity 162) by multiple reference standard suppliers, whereas the 6-nitro positional isomer (CAS 162012-69-3) is assigned as Afatinib Impurity 33 [1]. These impurities originate from different stages of the Afatinib synthetic pathway and possess distinct HPLC retention times and mass spectrometric fragmentation patterns . Analytical laboratories validating Afatinib drug substance methods require both impurity standards; confusing the 8-nitro and 6-nitro isomers would lead to misidentification in chromatographic analysis.

Reference standard Impurity profiling Pharmaceutical analysis

High-Value Application Scenarios for 7-Fluoro-8-nitro-1H-quinazolin-4-one Based on Quantitative Differentiation


Tankyrase-Targeted Lead Optimization

Medicinal chemistry teams developing tankyrase inhibitors for oncology indications should select 7-fluoro-8-nitro-1H-quinazolin-4-one as the core scaffold for focused library synthesis. The C-8 nitro group engages the mobile active-site loop of TNKS2, as validated by X-ray crystallography, and the representative nitro-quinazolinone EXQ-2d achieves a pIC₅₀ of 7.86 [1]. The 7-fluoro substituent further modulates electronic properties and blocks metabolic soft spots. The 6-nitro isomer lacks this tankyrase engagement profile and should not be used as a replacement [2].

Afatinib Drug Substance Analytical Method Development

Quality control and analytical development laboratories requiring reference standards for Afatinib impurity profiling must procure 7-fluoro-8-nitro-1H-quinazolin-4-one as Afatinib Impurity 58/162 . This isomer possesses a distinct retention time and mass spectrum from the 6-nitro isomer (Impurity 33), and regulatory submissions require unambiguous identification of each specified impurity. Substitution with the 6-nitro isomer would compromise method specificity and could lead to failed regulatory inspections.

SNAr-Based Diversification for Polar Kinase Pockets

The electron-deficient aryl ring created by the adjacent C-7 fluorine and C-8 nitro substituents (Hammett σₚ values: F = +0.06; NO₂ = +0.78) provides a uniquely activated system for nucleophilic aromatic substitution at C-5 or C-6 positions [3]. This reactivity profile, combined with the compound's elevated TPSA of 87.3 Ų and five hydrogen bond acceptors, makes it an ideal starting material for generating compound libraries targeting polar binding sites such as the NAD⁺ groove of PARPs and tankyrases [4].

Quote Request

Request a Quote for 7-fluoro-8-nitro-1H-quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.